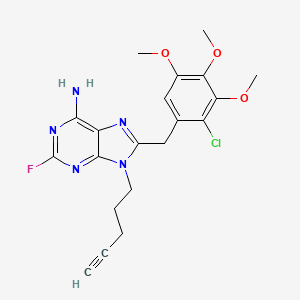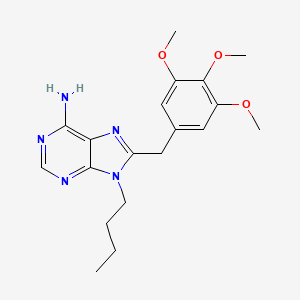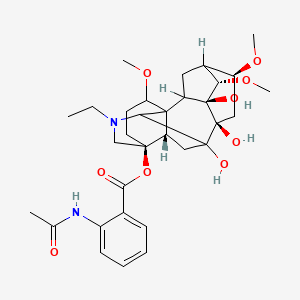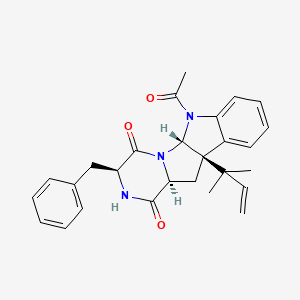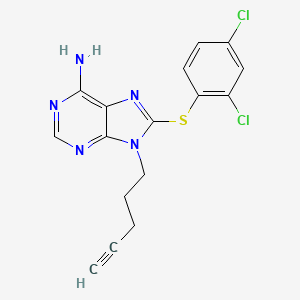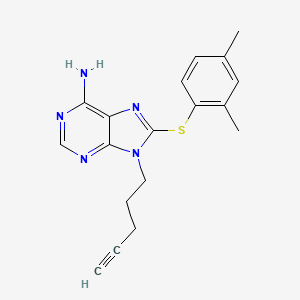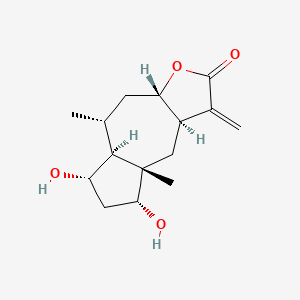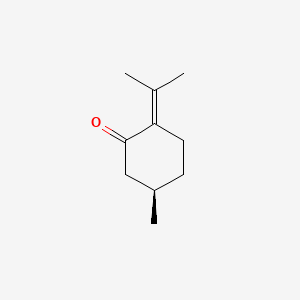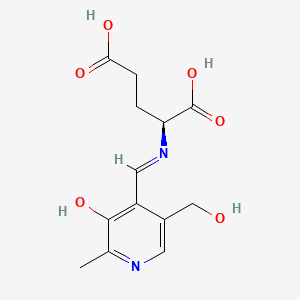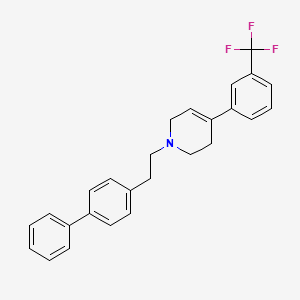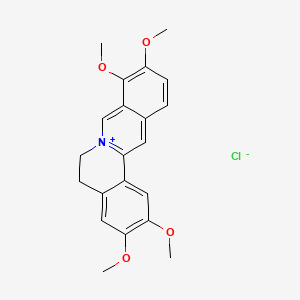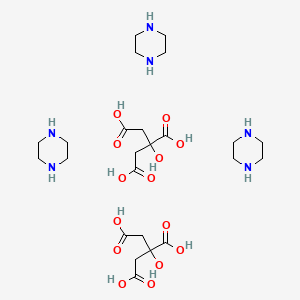
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2), also known as Piperazine Citrate, is a compound with the molecular formula (C4H10N2)3·2C6H8O7 . It is a hydrate and a member of piperazines .
Molecular Structure Analysis
The molecular structure of Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) is complex. It consists of three piperazine molecules and two 2-hydroxy-1,2,3-propanetricarboxylate molecules .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis for Bioactive Compounds
An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been developed, leveraging (2S)-piperazine-2-carboxylic acid dihydrochloride. This approach is pivotal in preparing biologically active compounds and chemical scaffolds for combinatorial libraries, signifying its utility in drug discovery and medicinal chemistry (Gao & Renslo, 2007).
Antidepressant Research
Research into 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives has been motivated by the search for effective antidepressants, indicating the importance of Piperazine derivatives in creating compounds with serotonin reuptake inhibition and 5-HT1A receptor affinity. This underscores the role of Piperazine in psychiatric medication development (Pérez-Silanes et al., 2001).
Carbon Dioxide Capture
A significant advantage of concentrated, aqueous Piperazine (PZ) solutions is their resistance to thermal degradation and oxidation, making them highly effective solvents for carbon dioxide capture by absorption/stripping. This property allows for the use of higher temperatures and pressures in the stripper, potentially leading to overall energy savings and highlighting the environmental application of Piperazine (Freeman, Davis, & Rochelle, 2010).
Material Science Applications
In material science, the synthesis of polyamides containing theophylline and thymine demonstrates the versatility of Piperazine-based compounds. These polyamides, being soluble in DMSO, formic acid, and partially water, highlight the role of Piperazine derivatives in developing new materials with potential applications in biotechnology and nanotechnology (Hattori & Kinoshita, 1979).
Antimalarial Activity
Piperazine derivatives have shown promise in antimalarial research, with certain compounds demonstrating significant activity against Plasmodium falciparum. This underlines the potential of Piperazine derivatives in developing new antimalarial agents, which is crucial given the ongoing global challenge of malaria (Mendoza et al., 2011).
Safety And Hazards
Eigenschaften
CAS-Nummer |
144-29-6 |
|---|---|
Produktname |
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) |
Molekularformel |
C24H46N6O14 |
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine |
InChI |
InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 |
InChI-Schlüssel |
JDDHUROHDHPVIO-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
144-29-6 |
Piktogramme |
Corrosive; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
41372-10-5 (unspecified hydrate) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Piperazine Citrate; AI3-27243; DAK 63; Exopin; Oxyzin; Pipizan; Vermago; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



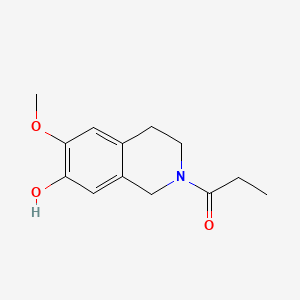
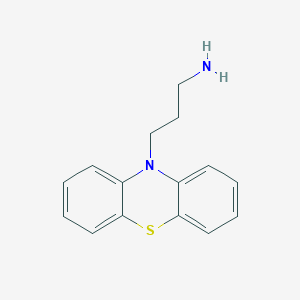
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B1678331.png)
